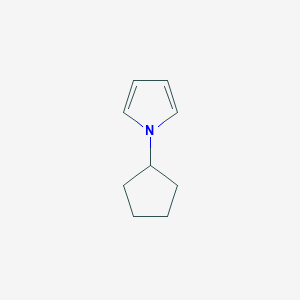

1-Cyclopentyl-1H-pyrrole

Description

Properties

IUPAC Name |

1-cyclopentylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOWKEURONKRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604206 | |

| Record name | 1-Cyclopentyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752205-97-3 | |

| Record name | 1-Cyclopentyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopentyl 1h Pyrrole and Its Derivatives

Classical and Established Pyrrole (B145914) Synthesis Protocols Applied to N-Cyclopentylpyrroles

Several classical name reactions in organic chemistry provide robust and widely used routes to N-substituted pyrroles. These methods are generally applicable to the synthesis of 1-cyclopentyl-1H-pyrrole by employing cyclopentylamine (B150401) as the primary amine source.

Paal-Knorr Condensation Reactions with Cyclopentylamine and 1,4-Diketones

The Paal-Knorr synthesis is one of the most straightforward and common methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclopentylamine, typically under acidic conditions.

The reaction mechanism is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. The reaction is often accelerated by weak acids like acetic acid.

A variety of catalysts can be employed to promote the Paal-Knorr reaction, including Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, MgI₂ etherate). Recent advancements have focused on greener and more efficient catalysts, such as solid acid catalysts like clays (B1170129) (montmorillonite KSF) and commercially available aluminas, which can facilitate the reaction under solvent-free conditions with high yields. mdpi.comnih.gov For instance, the use of CATAPAL 200 alumina (B75360) has been shown to afford N-substituted pyrroles in high yields (68–97%) under mild, solvent-free conditions. mdpi.com

Knorr Pyrrole Synthesis involving α-Amino Ketones and β-Diketones/Keto Esters

The Knorr pyrrole synthesis is a versatile method that involves the condensation of an α-amino ketone with a β-keto ester or a β-diketone. To synthesize a this compound derivative using this method, a cyclopentylamino-substituted ketone would be required to react with a suitable β-dicarbonyl compound.

A key challenge in the Knorr synthesis is the instability of α-amino ketones, which tend to self-condense. Therefore, they are typically generated in situ. A common approach is the reduction of an α-oximino ketone using reagents like zinc in acetic acid. The mechanism proceeds via the formation of an enamine from the β-dicarbonyl compound, which then attacks the α-amino ketone. This is followed by cyclization and dehydration to form the pyrrole ring. The reaction is generally catalyzed by acids like acetic acid.

Hantzsch Pyrrole Synthesis with Halo Ketones, β-Keto Esters, and Primary Amines

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles. This multi-component reaction involves the condensation of an α-haloketone, a β-keto ester, and a primary amine, such as cyclopentylamine, in the presence of a base like ammonia (B1221849) or an amine.

The reaction mechanism begins with the formation of an enamine intermediate from the reaction between the β-keto ester and cyclopentylamine. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve an intramolecular cyclization and elimination of water to form the final pyrrole product. This method is particularly useful for preparing pyrroles with a variety of substituents, as the starting materials are readily available and can be varied to achieve the desired substitution pattern.

Clauson-Kaas Reaction Modifications for N-Cyclopentylpyrrole Formation

The Clauson-Kaas reaction is a highly effective method for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines. For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran (B146720) would be reacted with cyclopentylamine.

The reaction is typically carried out in the presence of an acid catalyst. The mechanism involves the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to form a reactive 1,4-dicarbonyl intermediate in situ. This is then followed by a Paal-Knorr type condensation with the primary amine. A wide range of catalysts have been reported for this reaction, from traditional Brønsted acids like acetic acid to various Lewis acids and solid-supported catalysts. beilstein-journals.org Microwave-assisted Clauson-Kaas reactions have also been developed, often leading to shorter reaction times and improved yields. researchgate.net Greener protocols using water as a solvent or solvent-free conditions have also been successfully implemented. beilstein-journals.orgnih.gov

Synthesis from Maleic Anhydride (B1165640) and Cyclopentylamine

A two-step synthetic route to this compound can be envisioned starting from maleic anhydride and cyclopentylamine. The first step involves the formation of N-cyclopentylmaleimide, followed by its reduction to the corresponding pyrrole.

The formation of N-substituted maleimides is a well-established reaction. It proceeds through the initial reaction of the primary amine (cyclopentylamine) with maleic anhydride to form a maleamic acid intermediate. This intermediate is then dehydrated, typically by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the cyclic N-cyclopentylmaleimide.

The second step is the reduction of the N-cyclopentylmaleimide to this compound. This transformation requires a reducing agent capable of reducing the carbonyl groups of the imide without over-reducing the pyrrole ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides and imides to the corresponding amines by removing the carbonyl oxygen atoms. chemistrysteps.com The mechanism of LiAlH₄ reduction of amides involves the initial formation of an aluminum-oxygen bond, converting the carbonyl oxygen into a good leaving group, followed by elimination and subsequent reduction of the resulting iminium species. A similar pathway would be expected for the reduction of N-cyclopentylmaleimide to yield this compound.

Modern Catalyst-Mediated Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally benign catalytic methods for the synthesis of N-substituted pyrroles. These modern strategies often offer advantages over classical methods, such as milder reaction conditions, higher yields, and greater functional group tolerance. These approaches include the use of various transition metal catalysts, organocatalysts, and photocatalysts.

A variety of modern catalytic systems have been successfully applied to the synthesis of N-substituted pyrroles. The following tables summarize some of the recent findings in this area, showcasing the diversity of catalysts and reaction conditions employed.

Table 1: Modern Catalyst-Mediated Synthesis of N-Substituted Pyrroles via Paal-Knorr and Related Reactions

| Entry | Amine | Dicarbonyl Source | Catalyst | Conditions | Yield (%) |

| 1 | Various primary amines | 2,5-Hexanedione | CATAPAL 200 (alumina) | 60 °C, 45 min, solvent-free | 68-97 |

| 2 | Various primary amines | 2,5-Hexanedione | CuI/C | Ambient temp., solvent-free | 75-93 |

| 3 | Various primary amines | 2,5-Hexanedione | Citric Acid | Ball-milling, 15-30 min | 23-84 |

| 4 | Various primary amines | 2,5-Hexanedione | Choline chloride/urea | 80 °C, 12-24 h | 56-99 |

Table 2: Modern Catalyst-Mediated Synthesis of N-Substituted Pyrroles via Clauson-Kaas and Related Reactions

| Entry | Amine | Furan Source | Catalyst | Conditions | Yield (%) |

| 1 | Aromatic amines | 2,5-Dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O | Microwave, 120 °C, neat | up to 89 |

| 2 | Aromatic amines | 2,5-Dimethoxytetrahydrofuran | Nano-sulfated TiO₂ | Solvent-free | 80-98 |

| 3 | Nitroarenes | 2,5-Dimethoxytetrahydrofuran | Co/NGr-C@SiO₂-L | H₂ or HCOOH, solvent-free | 50-88 |

| 4 | Aromatic amines | 2,5-Dimethoxytetrahydrofuran | Squaric Acid | 60 °C, water | 85-97 |

Table 3: Other Modern Catalytic Syntheses of N-Substituted Pyrroles

| Entry | Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) |

| 1 | α-Alkenyl-dicarbonyls | Primary amines | Pd(TFA)₂ | 60 °C, 16 h, Toluene | Moderate to excellent |

| 2 | 1,4-Diones | Primary amines | l-Tryptophan | 70 °C, 1-2 h, solvent-free | 86-97 |

| 3 | Unsaturated ketones | Propargylated amines | Copper salt / Organocatalyst | RT or 40 °C | 20-85 |

| 4 | 1,2-Diones | Aryl amines, Aldehydes | TsOH·H₂O | RT, 10-20 h, Acetonitrile | 42-87 |

Palladium-Catalyzed Coupling Reactions in Pyrrole Annulation

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules. nih.gov In the realm of pyrrole synthesis, palladium-catalyzed reactions provide versatile pathways for forming the pyrrole ring through both intermolecular and intramolecular processes.

Palladium-catalyzed intermolecular C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal for the synthesis of N-aryl and N-heteroaryl pyrroles. mit.eduyoutube.com This methodology facilitates the bond formation between an amine and an aryl halide or triflate. youtube.com For the synthesis of compounds like this compound, this would involve the coupling of cyclopentylamine with a suitable pyrrole precursor bearing a leaving group. The efficiency of these reactions often relies on the use of specialized phosphine (B1218219) ligands that promote the catalytic cycle. mit.edu For instance, the Pd/AdBrettPhos catalyst system has been successfully employed for the C-N cross-coupling of primary amides with five-membered heterocyclic bromides, including those of pyrrole. mit.edu

Recent advancements have also focused on developing catalyst systems that can operate under milder conditions and with a broader substrate scope. acs.org A notable development is a catalyst system based on two biarylphosphine ligands that exhibits high reactivity and is applicable to a wide range of substrates. acs.org Furthermore, palladium(II)-catalyzed oxidative approaches have been developed to construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids, proceeding through a cascade of C-C and C-N bond formations. organic-chemistry.org

Intramolecular palladium-catalyzed reactions represent an elegant strategy for constructing the pyrrole ring in a single step from appropriately designed starting materials. rsc.org These reactions often involve a cascade sequence, combining multiple bond-forming events in one pot. nih.gov A prominent example is the Narasaka-Heck reaction, which involves the palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester. nih.govrsc.org This reaction has been widely used to synthesize various N-heterocyclic compounds, including pyrroles. rsc.org

Further extending this concept, palladium-catalyzed intramolecular Heck-type cyclization/C–H activation cascade reactions have been developed. nih.govrsc.org In these processes, a transient σ-alkyl-Pd(II) intermediate, generated from the initial cyclization, can activate a remote C–H bond to form a palladacycle, which then leads to the final heterocyclic product. nih.govrsc.org Another innovative approach involves the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov

| Reaction Type | Catalyst System Example | Key Transformation | Reference |

| Intermolecular C-N Coupling | Pd/AdBrettPhos | Coupling of primary amides with heterocyclic bromides | mit.edu |

| Intramolecular Cyclization | Palladium catalyst | Narasaka-Heck cyclization of γ,δ-unsaturated oxime esters | nih.govrsc.org |

| Cascade Reaction | Pd/Cu co-catalysis | γ-C(sp³)–H arylation and C−N coupling | mdpi.com |

Copper-Catalyzed Cyclization and Substitution Reactions

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of pyrroles. rsc.org Copper-catalyzed reactions can proceed through various mechanisms, including tandem cyclizations and domino reactions, to afford highly functionalized pyrrole derivatives.

One such method involves the copper-catalyzed reaction between O-acetyl oximes and β-ketoesters/nitriles, which yields polysubstituted pyrroles under redox-neutral conditions. nih.gov This transformation is believed to proceed through a radical mechanism involving a single-electron transfer to the copper catalyst. nih.gov Another approach utilizes a heterogeneous copper on carbon (Cu/C) catalyst for the synthesis of pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method can also be performed in a one-pot manner starting from the in situ formation of the oxazine (B8389632) precursors. rsc.org

Furthermore, copper-mediated [3+2] cyclization of CF3-imidoyl sulfoxonium ylides and terminal alkynes provides a route to 5-trifluoromethylpyrroles. chemistryviews.org This reaction proceeds under mild conditions with a broad substrate scope. chemistryviews.org An enantioselective arylation–cyclization cascade has also been achieved using a combination of diaryliodonium salts and asymmetric copper catalysis for the construction of pyrroloindolines. acs.org

| Reactants | Catalyst | Product Type | Reference |

| O-acetyl oximes and β-ketoesters | Copper | Polysubstituted pyrroles | nih.gov |

| 3,6-dihydro-1,2-oxazines | Copper on carbon (Cu/C) | Highly-functionalized pyrroles | rsc.org |

| CF3-imidoyl sulfoxonium ylides and terminal alkynes | CuOTf | 5-trifluoromethylpyrroles | chemistryviews.org |

Gold-Catalyzed Cascade Hydroamination/Cyclization

Gold catalysis has emerged as a powerful tool for the synthesis of pyrroles, particularly through cascade reactions that involve the activation of alkynes. organic-chemistry.orgacs.org Gold catalysts can act as both π- and σ-acids, enabling unique transformations. acs.org

A notable example is the gold(I)-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes. organic-chemistry.orgacs.orgnih.gov This method offers high regioselectivity and tolerates a wide range of functional groups, providing access to multi-substituted pyrroles from readily available starting materials. organic-chemistry.orgacs.org The proposed mechanism involves the initial gold-catalyzed hydroamination of the alkyne to form an enamine intermediate, which then undergoes a gold-promoted cyclization to yield the pyrrole. acs.org

Another gold-catalyzed approach involves a formal (3+2) annulation of two components via an autotandem catalysis. researchgate.net This cascade is initiated by the addition of a gold acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish the pyrrole ring. researchgate.net

Rhodium(II)-Catalyzed Pyrrole Formation

Rhodium catalysts are highly effective in promoting the formation of pyrrole rings from various precursors. organic-chemistry.orgacs.org Rhodium(II) catalysts, in particular, are known to catalyze the decomposition of dienyl azides to form 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org This method is efficient and proceeds under mild conditions. organic-chemistry.org

A highly effective synthesis of trisubstituted pyrroles has been developed through the rhodium-catalyzed reaction of furans with N-sulfonyl-1,2,3-triazoles. acs.orgemory.edu This reaction proceeds via a formal [3+2] cycloaddition to form a bicyclic hemiaminal, which then undergoes ring-opening and aromatization to generate the pyrrole nucleus. acs.org Furthermore, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers has been established for the synthesis of a variety of polysubstituted pyrroles. acs.org

Iron(III) Chloride Catalysis in N-Substituted Pyrrole Synthesis

Iron catalysis provides an inexpensive, practical, and environmentally friendly approach to the synthesis of N-substituted pyrroles. organic-chemistry.orgthieme-connect.com Iron(III) chloride (FeCl3) has been effectively used as a catalyst in the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgresearchgate.net

An operationally simple and economical method utilizes a catalytic amount of FeCl3 for the reaction of 2,5-dimethoxytetrahydrofuran with various amines in water. organic-chemistry.orgthieme-connect.com This procedure affords N-alkyl, N-aryl, N-sulfonyl, and N-acyl pyrroles in good to excellent yields under mild conditions. organic-chemistry.orgthieme-connect.com The probable active catalyst is hydrochloric acid (HCl), generated from the hydrolysis of FeCl3 in water. organic-chemistry.org

Iron(III) chloride also catalyzes an efficient three-component coupling reaction of nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines to produce N-aryl substituted pyrroles. tandfonline.com This tandem reaction proceeds through a sequence of amination, Michael addition, and cycloisomerization. tandfonline.com

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| FeCl₃ | Paal-Knorr Condensation | 2,5-dimethoxytetrahydrofuran and amines | Inexpensive, uses water as a solvent | organic-chemistry.orgthieme-connect.com |

| FeCl₃ | Three-component coupling | Nitroalkenes, 1,3-dicarbonyls, and anilines | One-pot synthesis of N-aryl pyrroles | tandfonline.com |

Advanced Cyclization and Ring-Forming Reactions

The oxidative cyclization of homopropargylamines represents a powerful strategy for the construction of the pyrrole ring. This methodology often employs transition metal catalysts, such as copper and silver salts, to facilitate the cyclization process.

In a copper-catalyzed approach, homopropargylamines can undergo a tandem aerobic oxidative cyclization to afford 3,3'-bipyrroles. This reaction proceeds through the formation of a C-C bond between two homopropargylamine units. Silver(I)-promoted oxidative cyclization of homopropargylamines has also been reported to yield 1,2-diarylpyrroles. This transformation involves the condensation of an aromatic aldehyde with an arylamine to form a Schiff base, followed by the addition of a propargyl group and subsequent silver-promoted cyclization.

These methods offer a direct route to substituted pyrroles from readily available starting materials and are tolerant of a variety of functional groups.

| Catalyst | Substrate | Product |

| Copper salts | Homopropargylamines | 3,3'-Bipyrroles |

| Silver(I) salts | Homopropargylamines | 1,2-Diarylpyrroles |

Base-mediated intramolecular cyclization of N-propargylamines provides an efficient and metal-free pathway to polysubstituted pyrroles. This approach is particularly attractive due to its operational simplicity and the avoidance of potentially toxic and expensive metal catalysts.

In a typical procedure, N-propargylamines undergo cyclization in the presence of a strong base, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), to yield 2,3,5-trisubstituted 1H-pyrroles in high yields. The reaction is believed to proceed through a base-mediated isomerization of the alkyne to an allene, followed by an intramolecular nucleophilic attack of the amine onto the central carbon of the allene, and subsequent tautomerization to the aromatic pyrrole ring.

This methodology has been shown to be broadly applicable, tolerating a wide range of functional groups on the N-propargylamine substrate. Furthermore, a similar base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones has been developed for the synthesis of polysubstituted pyrrole derivatives under mild, metal-free conditions.

| Starting Material | Base/Solvent | Product |

| N-Propargylamines | KOH/DMSO | 2,3,5-Trisubstituted 1H-pyrroles |

| N-Alkyl, N-propargylic β-enaminones | Base | Polysubstituted pyrroles |

The intramolecular cyclization of N-alkyne-substituted pyrroles offers a versatile route to fused heterocyclic systems containing a pyrrole ring. Both nucleophilic and electrophilic activation of the alkyne moiety can be employed to initiate the cyclization cascade.

Nucleophilic Cyclization: The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to the formation of pyrrolopyrazinones. The regiochemical outcome of this cyclization is dependent on the electronic nature of the substituent on the alkyne. Electron-donating groups on the alkyne favor a 6-exo-dig cyclization, while electron-withdrawing groups promote a 6-endo-dig cyclization.

Electrophilic Cyclization: The treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with an electrophile, such as iodine, triggers an electrophilic intramolecular cyclization to produce pyrrolooxazinone derivatives. In contrast to the nucleophilic cyclization, the electrophilic pathway consistently yields the 6-endo-dig cyclization product, regardless of the electronic properties of the alkyne substituent.

These cyclization strategies provide access to a range of complex heterocyclic structures from readily prepared N-alkyne-substituted pyrrole precursors.

| Cyclization Type | Reagent | Product Type | Regioselectivity |

| Nucleophilic | Hydrazine | Pyrrolopyrazinones | Substituent-dependent (6-exo-dig or 6-endo-dig) |

| Electrophilic | Iodine | Pyrrolooxazinones | 6-endo-dig |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly functionalized pyrrole derivatives.

One such example is a four-component reaction involving two primary amines, diketene, and a nitrostyrene (B7858105) to produce pyrrole-3-carboxamides. Another three-component approach utilizes nitro compounds, phenacyl bromide (or its derivatives), and dialkyl acetylenedicarboxylates, with indium metal as a catalyst, to afford polysubstituted pyrroles.

A [2 + 1 + 1 + 1] condensation strategy has also been reported for the synthesis of tetrasubstituted pyrroles under metal-free conditions, using an ammonium (B1175870) salt as the nitrogen source. Furthermore, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be employed to generate intermediates that subsequently undergo cyclization to form pyrrole-containing fused ring systems.

The high atom economy, operational simplicity, and the ability to generate molecular diversity make MCRs a powerful tool for the synthesis of complex pyrrole derivatives.

| Reaction Type | Components | Catalyst/Conditions | Product |

| Four-component | 2 Primary amines, diketene, nitrostyrene | Neutral conditions | Pyrrole-3-carboxamides |

| Three-component | Nitro compound, phenacyl bromide, dialkyl acetylenedicarboxylate | Indium metal | Polysubstituted pyrroles |

| Four-component | Aromatic aldehyde, ammonium iodide, 1,4-naphthoquinone/maleimide | Metal-free | Tetrasubstituted pyrroles |

| Ugi-based | Aldehyde, amine, carboxylic acid, isocyanide | Followed by cyclization | Pyrrole-fused heterocycles |

The selective introduction of functional groups onto the pyrrole ring is crucial for the synthesis of specifically tailored derivatives. Various chemo- and regioselective functionalization methods have been developed to control the position of substitution.

Alkylation: Palladium/norbornene co-catalyzed C-H alkylation of NH-pyrroles allows for the regioselective introduction of alkyl groups. For electron-deficient pyrroles, alkylation typically occurs at the C5 position.

Acylation: The regioselectivity of pyrrole acylation can be controlled by the choice of protecting group on the nitrogen atom and the acylating agent. For instance, the use of a bulky triisopropylsilyl (TIPS) group on the nitrogen directs acylation to the C3 position. In contrast, acylation of N-unprotected or N-methylpyrrole often occurs preferentially at the C2 position.

Arylation: Rhodium-catalyzed C-H arylation has been developed for the β-selective (C3) arylation of N-substituted pyrroles, a transformation that is typically challenging to achieve.

Halogenation: The halogenation of pyrroles can be controlled to achieve selective substitution. To avoid polyhalogenation, reactions are often carried out with dilute halogen solutions at low temperatures or by using milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

These selective functionalization reactions provide essential tools for the synthesis of a wide array of pyrrole derivatives with precise substitution patterns.

| Functionalization | Reagent/Catalyst | Position of Substitution |

| Alkylation | Alkyl halide, Pd/norbornene | C5 (for electron-deficient pyrroles) |

| Acylation | Acylating agent, Lewis acid | C2 or C3 (depending on N-substituent) |

| Arylation | Aryl iodide, Rh catalyst | C3 (β-position) |

| Halogenation | Halogen, NBS, or NCS | Controlled by reaction conditions |

Advanced Spectroscopic Characterization Techniques in Research on 1 Cyclopentyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 1-Cyclopentyl-1H-pyrrole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete proton and carbon framework.

Proton NMR (¹H NMR) provides precise information about the chemical environment, connectivity, and number of different types of protons in the molecule. In this compound, the spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the cyclopentyl substituent.

The aromatic protons of the pyrrole ring typically appear in a specific downfield region due to the ring's aromaticity. The protons at the C2 and C5 positions (α-protons) are electronically distinct from the protons at the C3 and C4 positions (β-protons) and are expected to resonate at slightly different chemical shifts. ipb.ptchemicalbook.com The N-substitution with a cyclopentyl group influences the electron density of the pyrrole ring, causing a slight upfield shift compared to unsubstituted pyrrole. ipb.pt

The protons of the cyclopentyl group will exhibit more complex signals in the upfield, aliphatic region of the spectrum. The single proton attached to the nitrogen-bound carbon (methine proton) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom. The remaining eight protons on the cyclopentyl ring (four CH₂ groups) would likely appear as overlapping multiplets.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrole H2, H5 (α-protons) | ~ 6.6 - 6.8 | Triplet |

| Pyrrole H3, H4 (β-protons) | ~ 6.1 - 6.3 | Triplet |

| N-CH (Methine) | ~ 4.5 - 4.8 | Multiplet (Quintet) |

Note: These are predicted values based on typical chemical shifts for N-substituted pyrroles and cyclopentyl groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is employed to confirm the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, providing a count of the non-equivalent carbons and information about their chemical environment.

The pyrrole ring carbons are expected to resonate in the aromatic region of the spectrum. Similar to the protons, the α-carbons (C2, C5) will have a different chemical shift than the β-carbons (C3, C4). The carbons of the cyclopentyl group will appear in the upfield aliphatic region. The carbon atom directly bonded to the nitrogen (C1' of the cyclopentyl group) will be the most downfield of the aliphatic carbons.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole C2, C5 (α-carbons) | ~ 120 - 122 |

| Pyrrole C3, C4 (β-carbons) | ~ 107 - 109 |

| N-CH (Methine Carbon) | ~ 55 - 60 |

| Cyclopentyl CH₂ (adjacent to N-CH) | ~ 32 - 35 |

Note: These are predicted values based on typical chemical shifts for N-substituted pyrroles and cyclopentyl groups. Actual experimental values may vary. spectrabase.comchemicalbook.com

For unambiguous assignment of all proton and carbon signals, especially for the overlapping multiplets of the cyclopentyl group, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would show correlations between the adjacent α- and β-protons on the pyrrole ring. Crucially, it would map the connectivity within the cyclopentyl ring, showing correlations from the N-CH methine proton to its neighboring CH₂ protons, and sequentially around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the N-CH proton to the N-CH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for confirming the connection between the two substituent groups. A key correlation would be observed between the N-CH proton of the cyclopentyl group and the α-carbons (C2, C5) of the pyrrole ring, providing unequivocal evidence for the N-substitution site. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₉H₁₃N), the high-resolution mass spectrum would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. nih.govnist.gov

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (nominal mass: 135 amu).

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the N-cyclopentyl bond. libretexts.orgnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 134 | [C₉H₁₂N]⁺ | Loss of a hydrogen atom (M-1) |

| 68 | [C₅H₆N]⁺ | Cleavage of the cyclopentyl group, forming a pyrrolyl cation. |

| 67 | [C₄H₅N]⁺ | Pyrrole radical cation, from rearrangement and cleavage. |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions. chemguide.co.ukwhitman.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the vibrations of the pyrrole ring and the cyclopentyl group.

Pyrrole Ring Vibrations: The spectrum would show C-H stretching vibrations for the aromatic protons, typically above 3000 cm⁻¹. C=C and C-N stretching vibrations within the ring would appear in the 1300-1600 cm⁻¹ region. Ring "breathing" modes and C-H out-of-plane bending vibrations are also characteristic. researchgate.netnih.govnist.gov

Cyclopentyl Group Vibrations: Strong C-H stretching vibrations from the CH and CH₂ groups of the cyclopentyl ring would be observed in the 2850-3000 cm⁻¹ region. CH₂ scissoring (bending) vibrations typically appear around 1450-1470 cm⁻¹. researchgate.net

Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3100 - 3150 | C-H Stretch | Pyrrole Ring |

| ~ 2850 - 2980 | C-H Stretch | Cyclopentyl Group |

| ~ 1480 - 1550 | C=C Stretch | Pyrrole Ring |

| ~ 1450 - 1470 | CH₂ Scissoring | Cyclopentyl Group |

| ~ 1350 - 1400 | Ring Vibration | Pyrrole Ring |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For this compound, this analysis would be performed to verify its molecular formula, C₉H₁₃N. nih.gov The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and proposed elemental composition.

Theoretical Elemental Composition of this compound (C₉H₁₃N)

| Element | Atomic Mass (amu) | Moles in Formula | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 79.95 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 9.70 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.36 |

| Total | | | 135.210 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the molecular structure and electronic properties of a compound. In the context of this compound, UV-Vis spectroscopy is utilized to characterize its photophysical behavior, particularly the transitions involving its π-electron system.

Detailed research findings on the specific UV-Vis spectroscopic properties of this compound are not extensively documented in dedicated studies. However, the photophysical characteristics can be inferred from the well-established data of the parent compound, pyrrole, and other N-alkylated pyrrole derivatives. The UV spectrum of pyrrole is characterized by π-π* transitions within the aromatic ring. For instance, in an aqueous solution, pyrrole exhibits absorption bands at approximately 250 nm and 287 nm. researchgate.net

The cyclopentyl group attached to the nitrogen atom in this compound is an alkyl substituent. As an auxochrome, the alkyl group does not possess its own chromophoric activity in the near-UV region and its electronic effect on the pyrrole ring's π-system is minimal. Consequently, the absorption maxima of this compound are expected to be very similar to those of the parent pyrrole. Any observed shifts are likely to be minor and may be influenced by the solvent environment.

For a more detailed, albeit comparative, understanding, the table below presents typical UV-Vis absorption data for the parent pyrrole, which serves as a foundational reference for N-substituted pyrroles like this compound.

| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Transition Type |

| Pyrrole | Water | 250 nm, 287 nm | Not specified | π-π* |

Computational and Theoretical Studies of 1 Cyclopentyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and the calculation of electronic properties. For 1-Cyclopentyl-1H-pyrrole, DFT calculations can predict the most stable three-dimensional arrangement of its atoms (geometry optimization) and describe the distribution of electrons within the molecule (electronic structure).

The geometry of the pyrrole (B145914) ring itself is largely planar due to its aromatic character. The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic π-system. The cyclopentyl group, being a saturated alkyl substituent, introduces a non-planar component to the molecule. DFT calculations would focus on determining the preferred orientation of the cyclopentyl group relative to the pyrrole ring, considering steric hindrance and weak hyperconjugative interactions. The bond lengths and angles within the pyrrole ring are not expected to deviate significantly from those of pyrrole itself, though minor changes can be induced by the electronic effects of the cyclopentyl substituent.

The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be calculated. The cyclopentyl group is generally considered to be a weak electron-donating group, which would slightly increase the electron density on the pyrrole ring compared to unsubstituted pyrrole.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Comparison with Pyrrole |

| C-N-C Angle (in ring) | ~109.8° | Similar |

| N-C (cyclopentyl) Bond Length | ~1.48 Å | N/A |

| Dihedral Angle (Pyrrole plane - Cyclopentyl) | Varies | N/A |

| Dipole Moment | ~1.9 D | Slightly higher than pyrrole (~1.8 D) |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations on similar N-alkylpyrroles. Actual values would require specific calculations for this compound.

Molecular Orbital (MO) theory provides a description of chemical bonding in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding a molecule's reactivity. The energy and shape of these frontier molecular orbitals (FMOs) indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the carbon atoms of the pyrrole ring, particularly at the C2 and C5 positions. This indicates that electrophilic attack is most likely to occur at these positions. The LUMO is expected to be a π*-orbital, also distributed over the pyrrole ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and its ability to absorb light. A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-donating cyclopentyl group is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to pyrrole and potentially increasing its reactivity towards electrophiles.

Table 2: Frontier Molecular Orbital Energies for Pyrrole and Predicted Trend for this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole (literature value) | -5.8 | 1.2 | 7.0 |

| This compound (predicted) | Slightly Higher | Similar | Slightly Smaller |

Note: The values for this compound are predicted based on the known electronic effects of alkyl groups on the pyrrole ring.

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. For reactions involving this compound, such as electrophilic substitution, cycloadditions, or its synthesis, computational modeling can provide valuable insights.

For instance, in the synthesis of N-alkylpyrroles, computational studies have been used to investigate the mechanism of reactions like the Paal-Knorr synthesis or redox amination processes. nih.gov These studies can help to identify the rate-determining step, understand the role of catalysts, and predict the regioselectivity of reactions. For this compound, theoretical modeling could be used to study its formation from cyclopentylamine (B150401) and a 1,4-dicarbonyl compound, elucidating the intermediates and transition states involved in the cyclization and dehydration steps.

Theoretical Investigations of Structure-Reactivity Relationships

Structure-reactivity relationships describe how the structure of a molecule influences its chemical reactivity. Theoretical investigations can quantify these relationships by calculating various molecular descriptors and correlating them with experimentally observed reaction rates or equilibrium constants. For a series of N-substituted pyrroles, including this compound, computational studies can be used to understand how the nature of the N-substituent affects the reactivity of the pyrrole ring.

The cyclopentyl group, being a bulky alkyl group, can influence reactivity in two main ways: through electronic effects and steric effects. Electronically, as an electron-donating group, it increases the nucleophilicity of the pyrrole ring. Sterically, its bulkiness can hinder the approach of reactants to the nitrogen atom and the adjacent C2 and C5 positions of the pyrrole ring. Theoretical calculations can help to disentangle these two effects by modeling the transition states for reactions with different electrophiles and analyzing the energetic barriers.

Computational Predictions of Intermolecular Interactions

Intermolecular interactions are the forces that exist between molecules and are responsible for the physical properties of matter, such as boiling point, solubility, and crystal packing. Computational methods can be used to predict the nature and strength of these interactions. For this compound, the primary intermolecular interactions are van der Waals forces (dispersion forces) and dipole-dipole interactions.

The pyrrole ring has a significant dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor, although it is a weak one. The cyclopentyl group is nonpolar and will primarily engage in van der Waals interactions. Computational studies can model the interactions between two or more this compound molecules to predict their preferred arrangement in the liquid or solid state. These calculations can also be used to predict the solubility of this compound in various solvents by calculating the interaction energies between the solute and solvent molecules.

Studies on Protonation Sites and Proton Affinities of Pyrrole Derivatives

The basicity of a molecule is quantified by its proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. Computational chemistry is a reliable method for calculating proton affinities and identifying the most likely site of protonation.

For pyrrole and its derivatives, protonation can occur at either a carbon atom or the nitrogen atom. Experimental and theoretical studies have shown that pyrrole is a carbon base, meaning that protonation on a carbon atom (specifically C2 or C5) is more favorable than protonation on the nitrogen atom. acs.org This is because protonation at the nitrogen atom disrupts the aromaticity of the pyrrole ring, which is energetically unfavorable.

For this compound, the same trend is expected to hold. The presence of the electron-donating cyclopentyl group is predicted to increase the proton affinity of the molecule compared to pyrrole, making it a slightly stronger base. Computational studies can precisely calculate the proton affinities for protonation at each of the non-equivalent carbon atoms and the nitrogen atom, confirming that carbon protonation is indeed the preferred pathway.

Table 3: Predicted Proton Affinities (in kJ/mol) for Different Protonation Sites of this compound

| Protonation Site | Predicted Proton Affinity (kJ/mol) | Energetic Preference |

| Nitrogen (N1) | Lower | Unfavorable |

| Carbon (C2/C5) | Highest | Most Favorable |

| Carbon (C3/C4) | Intermediate | Favorable |

Note: The table indicates the expected relative order of proton affinities based on studies of pyrrole and other N-alkylpyrroles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopentyl-1H-pyrrole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclopentyl group introduction via nucleophilic substitution or transition-metal-catalyzed coupling. For example, analogous pyrrole derivatives (e.g., 1-(4-Chlorophenethyl)-2,5-dimethyl-1H-pyrrole) are synthesized using Friedel-Crafts alkylation or Suzuki-Miyaura coupling . Optimization requires monitoring reaction temperature (60–80°C for stability), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd for cross-couplings). Yield improvements (up to 85–98%) are achievable through iterative parameter testing, as demonstrated in similar pyrrole syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-N stretch at ~1,410 cm⁻¹, pyrrole ring vibrations at ~3,100 cm⁻¹) .

- NMR : ¹H NMR confirms cyclopentyl substitution (multiplet at δ 1.5–2.0 ppm for cyclopentyl protons; pyrrole protons at δ 6.2–6.8 ppm) .

- GC-MS : Validates purity and molecular ion peaks (e.g., m/z 165 for C₁₁H₁₉N derivatives) using non-polar columns (e.g., HP-5) with temperature programming .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during alkylation).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .

Advanced Research Questions

Q. How does the steric bulk of the cyclopentyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The cyclopentyl group’s steric hindrance directs electrophiles (e.g., nitration, sulfonation) to the less hindered α-position of the pyrrole ring. Computational modeling (e.g., DFT calculations) and competitive reaction studies (comparing with 1-methylpyrrole) can quantify steric effects. For example, reduced regioselectivity in bulky derivatives may require low-temperature kinetic control (−20°C) to favor α-substitution .

Q. What strategies resolve contradictions in reported stability data for pyrrole derivatives under oxidative conditions?

- Methodological Answer : Contradictions often arise from varying experimental setups. Systematic stability assays should:

- Control Variables : Use standardized O₂ concentrations (e.g., 20% v/v in air) and accelerators (UV light at 254 nm).

- Analytical Consistency : Track decomposition via HPLC-UV (e.g., C18 column, 220 nm) rather than qualitative observations.

- Cross-Validate : Compare results with structurally similar compounds (e.g., 3-Heptyl-1H-pyrrole, which is stable under inert atmospheres but degrades in O₂-rich environments) .

Q. How can crystallographic data improve the design of this compound-based coordination complexes?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and conformations critical for metal-ligand interactions. For instance, pyrrole derivatives like 1-chloro-2,2-(N,N'-dipyrrolyl)ethylene show planar geometries ideal for π-backbonding with transition metals (e.g., Pd, Pt). Refinement software (e.g., SHELXL) can model cyclopentyl puckering effects on coordination site accessibility .

Q. What in vitro assays are recommended for preliminary toxicological profiling of this compound?

- Methodological Answer :

- Ames Test : Assess mutagenicity using TA98 and TA100 Salmonella strains (± metabolic activation) .

- MTT Assay : Evaluate cytotoxicity in HEK-293 cells (IC₅₀ determination via absorbance at 570 nm).

- hERG Inhibition Screening : Use patch-clamp electrophysiology to quantify cardiac risk (IC₅₀ < 10 μM indicates high risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.